![molecular formula C20H20BrN3O4 B2722934 1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894041-03-3](/img/structure/B2722934.png)
1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compound Synthesis and Crystal Structure
The synthesis of complex urea derivatives, including 1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea, involves intricate chemical processes aimed at crafting molecules with potential biological and pharmacological properties. For instance, the synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea demonstrates the meticulous approach to creating molecules with specific structural characteristics, which could be analogs or have similar applications to the target compound in medicinal chemistry (S. Xin, 2006).
Biological Activity
Compounds similar to this compound have been evaluated for their biological activities, including their potential as anticancer agents. The study of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects on various cancer cell lines, suggesting the importance of such compounds in the development of new therapeutic agents (Jian Feng et al., 2020).
Material Science Applications
In material science, the synthesis and characterization of new polyureas based on specific chemical structures highlight the versatility of urea derivatives in creating novel materials. Such compounds may offer unique properties suitable for various applications, ranging from coatings to engineering plastics (S. Mallakpour & Hossein Raheno, 2003).
Antimicrobial and Anticancer Evaluations
The exploration of urea derivatives for antimicrobial and anticancer properties is a vital area of research. Studies have shown that certain urea compounds exhibit promising activity against microbial pathogens and cancer cells, underscoring the potential of these molecules in medical applications (Sana Mustafa et al., 2014).
Antioxidant Activities
Bromophenol derivatives, sharing structural motifs with the target compound, have been identified in marine algae and demonstrated potent antioxidant activities. These findings suggest the broader potential of structurally related compounds in combating oxidative stress and related diseases (Mohsen Rezai et al., 2018).
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-12-8-13(2-4-16(12)21)22-20(26)23-14-9-19(25)24(11-14)15-3-5-17-18(10-15)28-7-6-27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQDVLYXVKTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)
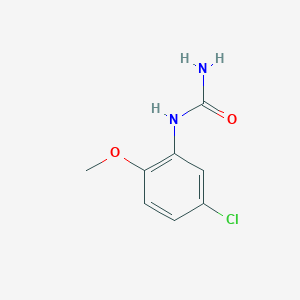
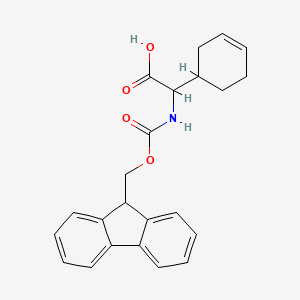

![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)
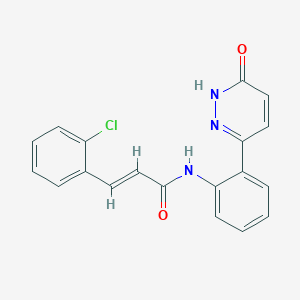
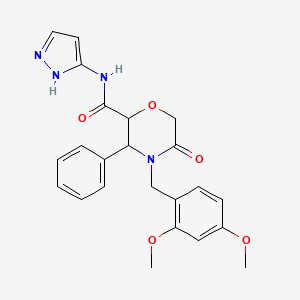
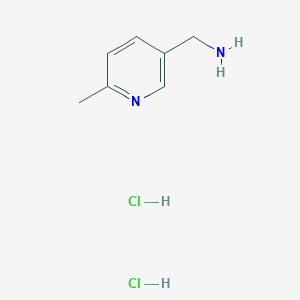
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)
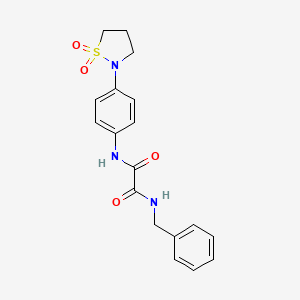

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)
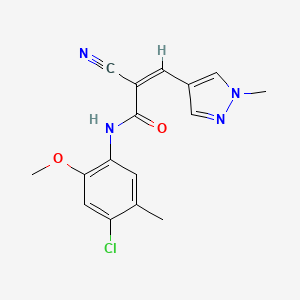
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
